molecular formula C25H39NO2 B14177430 N-Benzyl-9-oxooctadec-12-enamide CAS No. 847361-88-0

N-Benzyl-9-oxooctadec-12-enamide

Cat. No.: B14177430
CAS No.: 847361-88-0
M. Wt: 385.6 g/mol
InChI Key: NAPLCBOQGUNIRA-UHFFFAOYSA-N
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Description

N-Benzyl-9-oxooctadec-12-enamide (CAS 847361-88-0) is an organic compound belonging to the class of N-acyl amines, specifically a macamide, with a molecular formula of C₂₅H₃₉NO₂ and a molecular weight of 385.58 g/mol . This compound is a characterized metabolite found in Lepidium meyenii (Maca), a plant native to the Andes of Peru, providing a basis for phytochemical and pharmacological studies on this traditional botanical . Structurally, it features a fatty acid chain with a ketone group at the 9th position and a double bond in the 12Z configuration, linked to a benzylamine group . This structure is of significant interest in medicinal chemistry research, particularly in the structure-activity relationship (SAR) studies of bioactive fatty acid derivatives. For instance, research on analogous 9-oxooctadec-enoic acid compounds has demonstrated potential for antidiabetic activity by activating the PI3K pathway to increase insulin-stimulated glucose uptake . The amide functional group in such compounds can enhance conformational rigidity and improve metabolic stability compared to the parent acid, making it a valuable scaffold for drug discovery efforts . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

847361-88-0

Molecular Formula

C25H39NO2

Molecular Weight

385.6 g/mol

IUPAC Name

N-benzyl-9-oxooctadec-12-enamide

InChI

InChI=1S/C25H39NO2/c1-2-3-4-5-6-8-14-19-24(27)20-15-9-7-10-16-21-25(28)26-22-23-17-12-11-13-18-23/h6,8,11-13,17-18H,2-5,7,9-10,14-16,19-22H2,1H3,(H,26,28)

InChI Key

NAPLCBOQGUNIRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCC(=O)CCCCCCCC(=O)NCC1=CC=CC=C1

Origin of Product

United States

Isolation, Identification, and Biosynthetic Investigations of N Benzyl 9 Oxooctadec 12 Enamide

Natural Occurrence and Isolation Protocols

N-Benzyl-9-oxooctadec-12-enamide is a naturally occurring alkamide that has been identified in the hypocotyls of Lepidium meyenii, a plant cultivated in the high Andes of Peru. Its presence has been confirmed through detailed chemical investigations of maca extracts. The isolation of this and other macamides is a multi-step process that begins with the extraction of dried and powdered maca root, typically using organic solvents.

The general protocol for isolating this compound involves initial extraction with a non-polar solvent like n-hexane or through methods such as ultrasonic extraction with diethyl ether. This is followed by a series of chromatographic techniques to separate the complex mixture of compounds present in the crude extract. High-performance liquid chromatography (HPLC) is a key technology in this process, often used in conjunction with a diode-array detector and mass spectrometry (MS) for the identification and quantification of the individual macamides. The structural elucidation of this compound is then accomplished using a combination of spectroscopic methods, including high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

It is noteworthy that the concentration and even the presence of certain macamides, including this compound, are significantly influenced by post-harvest processing, particularly the drying methods and storage conditions of the maca roots.

Elucidation of Biosynthetic Pathways and Precursors

The biosynthesis of this compound, like other macamides, is not fully understood in its enzymatic detail but is believed to occur through a pathway involving several key steps. Current research suggests that these compounds are not present in significant amounts in fresh maca but are formed during the post-harvest drying and storage processes. researchgate.net

The proposed biosynthetic pathway can be broken down into three main stages:

Glucosinolate Catabolism: Maca is rich in glucosinolates. During the drying process, cellular compartmentalization breaks down, allowing the enzyme myrosinase to come into contact with these glucosinolates. This enzymatic hydrolysis leads to the formation of various breakdown products, including benzyl (B1604629) isothiocyanate, which is subsequently converted to benzylamine (B48309).

Lipid Hydrolysis: The breakdown of cellular membranes and storage lipids releases free fatty acids. The specific fatty acid precursor for this compound is 9-oxo-octadec-12-enoic acid.

Amide Formation: The final step is the condensation reaction between benzylamine and the fatty acid, 9-oxo-octadec-12-enoic acid, to form the amide bond, resulting in this compound. This amidation is likely an enzymatic process, although the specific enzymes involved have yet to be fully characterized.

The rate-limiting step in macamide biosynthesis is thought to be the amide bond formation. tandfonline.com The conditions during post-harvest drying, such as temperature and aeration, play a crucial role in the efficiency of these biosynthetic steps and, consequently, the final concentration of this compound in the maca product. tandfonline.com

Biosynthetic Stage Precursors/Intermediates Enzymes (Proposed) Product
Glucosinolate CatabolismGlucosinolatesMyrosinaseBenzylamine
Lipid HydrolysisMembrane and Storage LipidsLipases9-oxo-octadec-12-enoic acid
Amide FormationBenzylamine, 9-oxo-octadec-12-enoic acidAmidase (putative)This compound

Chemodiversity of Structurally Related Macamides

This compound is part of a diverse family of structurally related compounds known as macamides, which are characterized by the N-benzylamide moiety linked to a fatty acid of varying chain length and degree of unsaturation. The chemical diversity within this class arises from the variety of fatty acids and, to a lesser extent, substituted benzylamines present in maca.

Synthetic Methodologies and Chemical Transformations of N Benzyl 9 Oxooctadec 12 Enamide

Strategies for Total Synthesis of N-Benzyl-9-oxooctadec-12-enamide

The total synthesis of this compound hinges on the effective formation of the amide linkage between the carboxylic acid, (E)-9-oxooctadec-10-en-12-ynoic acid, and benzylamine (B48309). This process requires careful selection of coupling reagents to ensure high yield and purity.

Development of Amide Bond Formation Reactions

The formation of the amide bond is a cornerstone of synthesizing this compound. This reaction typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

A general and effective method for this transformation involves the use of coupling reagents. stackexchange.comiris-biotech.de For instance, the synthesis of analogs of this compound has been successfully achieved using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as the coupling agent, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.gov This reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) at room temperature. nih.gov

The general procedure involves dissolving the carboxylic acid in the solvent, followed by the addition of DIPEA, HATU, and the amine. The reaction mixture is stirred for several hours to ensure completion. nih.gov After the reaction, a standard workup procedure is followed, which includes washing with water and brine, drying the organic layer, and removing the solvent under vacuum. The final product is then purified using column chromatography. nih.gov

Other common coupling reagents used for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive such as 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxysuccinimide (NHS). stackexchange.comresearchgate.netnih.gov These reagents activate the carboxylic acid to form a more reactive intermediate that readily reacts with the amine. stackexchange.com The choice of coupling reagent and reaction conditions is critical to maximize yield and minimize side reactions. iris-biotech.de

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive(s)Typical SolventKey Features
HATUDIPEADichloromethane (DCM), Dimethylformamide (DMF)Highly reactive and efficient, often used for sterically hindered substrates. iris-biotech.dersc.org
DCCDMAP, HOBt, NHSDichloromethane (DCM)A classic and cost-effective carbodiimide (B86325) reagent. stackexchange.comnih.gov
EDCHOBt, NHSDimethylformamide (DMF), WaterWater-soluble carbodiimide, allows for easier purification. researchgate.net
T3PPyridineVariousEnables low-epimerization amide bond formation. organic-chemistry.org

This table is generated based on information from multiple sources. stackexchange.comiris-biotech.deresearchgate.netnih.govrsc.orgorganic-chemistry.org

Control of Olefin Geometry and Ketone Stereochemistry

The specific geometry of the olefin at the C12 position and the stereochemistry of the ketone at the C9 position are critical structural features of this compound. The starting material, often derived from natural sources like linoleic acid, dictates the initial stereochemistry. Subsequent synthetic steps must be designed to preserve or selectively modify these features.

For the synthesis of related compounds, the starting fatty acid's inherent structure is often the primary determinant of the final product's stereochemistry. For example, in the synthesis of N-(4-methoxybenzyl)oleamide, the (9Z) geometry of the oleic acid precursor is maintained throughout the reaction sequence. nih.gov Similarly, when synthesizing derivatives from ricinoleic acid, the (9Z, 12R) configuration is preserved. nih.gov

Controlling these stereochemical aspects during a de novo synthesis would require the use of stereoselective reactions. For instance, creating the (E)-alkene could be achieved through reactions like the Wittig reaction using stabilized ylides or the Horner-Wadsworth-Emmons reaction. The stereoselective introduction of the ketone would necessitate the use of chiral reagents or catalysts to control the facial selectivity of an oxidation or addition reaction. While specific methods for this compound are not detailed in the provided context, these are general strategies employed in complex molecule synthesis.

Enzymatic and Biocatalytic Approaches in Synthesis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for forming amide bonds. rsc.org Lipases, in particular, are versatile biocatalysts for this purpose. biorxiv.org

Lipase-catalyzed amidation can be performed by reacting a fatty acid or its ester with an amine. biorxiv.orgnih.gov Enzymes like Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are highly effective for these transformations. nih.govfrontiersin.org These reactions are typically carried out in organic solvents or solvent-free systems to shift the equilibrium towards amide synthesis. frontiersin.orgnih.gov For example, the synthesis of erucamide (B86657) from erucic acid and urea (B33335) was achieved with high purity using a lipase in tert-butyl alcohol. nih.gov Similarly, a 95% yield was achieved for the synthesis of a secondary amide from a hydroxy oleic acid derivative and N-methylethanol amine using CALB. nih.gov

Another biocatalytic approach involves the use of ATP-dependent enzymes like amide bond synthetases (ABS) or engineered carboxylic acid reductases (CARs). nih.govresearchgate.net These enzymes can catalyze amide bond formation in aqueous media, offering a highly selective route that avoids competing side reactions like esterification, which can be an issue with lipases when using amino alcohols. nih.gov For instance, a truncated carboxylic acid reductase has been shown to be effective for the selective amidation of fatty acids with amino alcohols. nih.gov Adenylating (ANL) enzymes, such as the TamA ANL domain, can also be used to activate fatty acids to form acyl-adenylate intermediates, which then react with amines like benzylamine to produce the corresponding N-acyl amides. nih.gov

Table 2: Comparison of Enzymatic Approaches for Amide Synthesis

Enzymatic SystemMechanismAdvantagesDisadvantages
Hydrolases (e.g., Lipases)Reverse hydrolysis/Aminolysis of esters or acids. nih.govReadily available, broad substrate scope, can operate in organic solvents. biorxiv.orgCan have competing esterification side-reactions with multifunctional substrates. nih.gov
ATP-Grasp Enzymes / Amide SynthetasesATP-dependent activation of carboxylic acid followed by reaction with amine. rsc.orgnih.govHigh selectivity in aqueous media, avoids side reactions. nih.govresearchgate.netRequires ATP and potentially cofactor regeneration systems. nih.gov
Adenylating (ANL) EnzymesFormation of an acyl-adenylate intermediate that reacts with an amine. nih.govVersatile for coupling various fatty acids with different amines. nih.govMay require protein engineering to broaden substrate scope. nih.gov

This table is generated based on information from multiple sources. rsc.orgbiorxiv.orgnih.govresearchgate.netnih.govnih.gov

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications typically target the N-benzyl group or the fatty acid carbon chain.

Modulations of the N-Benzyl Moiety

Modifying the N-benzyl portion of the molecule involves synthesizing a range of amides from the parent fatty acid and various substituted benzylamines. This approach is crucial for understanding how electronic and steric properties of the benzyl (B1604629) ring influence the compound's biological activity.

For example, a series of N-(substituted benzyl) amides can be synthesized using the same coupling methodologies described in section 3.1.1. In a study on related compounds, (E)-9-oxooctadec-10-en-12-ynoic acid was reacted with a variety of substituted benzylamines, including those with fluorine, chlorine, methyl, and methoxy (B1213986) groups at different positions on the phenyl ring. nih.gov This was achieved using HATU and DIPEA in dichloromethane, yielding a library of analogs with modifications on the benzyl group. nih.gov

Similarly, N-(4-methoxybenzyl) amides of various fatty acids have been synthesized by coupling the fatty acid with 4-methoxybenzylamine (B45378) using DCC and DMAP. nih.gov The synthesis of N-acyl amides using biocatalysts like the TamA ANL domain has also been demonstrated with benzylamine as the amine component. nih.gov These synthetic strategies provide a versatile platform for creating a diverse set of analogs with modulated N-benzyl moieties.

Modifications of the Octadec-12-enamide Carbon Chain

Altering the fatty acid backbone of this compound allows for the investigation of how chain length, saturation, and the position and nature of functional groups affect its properties. This involves synthesizing N-benzyl amides from a variety of different fatty acids.

The synthesis of these derivatives follows the same general amidation procedures. For instance, N-(4-methoxybenzyl)undec-10-enamide and N-(4-methoxybenzyl)oleamide were synthesized from undec-10-enoic acid and oleic acid, respectively, by coupling them with 4-methoxybenzylamine. nih.gov This demonstrates how variations in chain length and the presence of unsaturation can be readily incorporated.

Furthermore, enzymatic methods have been employed to create fatty acid amides from a diverse range of fatty acid sources, including microbial oils with different fatty acid compositions. biorxiv.orgresearchgate.net This highlights the potential to generate a wide array of N-benzyl amides with modified carbon chains by selecting different starting fatty acids for the enzymatic amidation reaction. Structural modifications can also include introducing or altering functional groups along the chain, which may impact biological activity. nih.gov

Stereochemical and Regiochemical Variations

No information is available in the scientific literature regarding the stereochemical and regiochemical variations in the synthesis of this compound.

Mechanistic Studies of Synthetic Reactions

Investigation of Reaction Pathways and Intermediates

There are no published studies investigating the reaction pathways or intermediates involved in the synthesis of this compound.

Role of Catalysis and Reaction Conditions

Specific catalysts or reaction conditions for the synthesis of this compound have not been reported in the available literature.

Structure Activity Relationship Sar Studies of N Benzyl 9 Oxooctadec 12 Enamide and Its Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological profile of N-benzyl-9-oxooctadec-12-enamide derivatives is intricately linked to their molecular architecture. The key components—the N-terminal benzyl (B1604629) group, the long alkyl chain, the oxo-group, and the double bond—each play a distinct role in molecular recognition and interaction with biological targets.

The aromatic benzyl ring serves as a crucial anchor for these molecules, and its substitution pattern significantly modulates biological activity. SAR studies have shown that both the electronic properties and the steric bulk of substituents can either enhance or diminish the potency of these compounds.

For instance, in the context of N-benzylbenzamides, which share the N-benzyl amide motif, substitutions on the benzyl ring have been shown to be important for inhibitory activity on certain enzymes and for the metabolic stability of the compounds. acs.org Specifically, an ortho-trifluoromethylbenzyl substitution has been highlighted as a key modification. acs.org In a different class of related compounds, N-benzyl-3-methylbuten-2-enamide derivatives, para-substituents on the benzyl ring were investigated for their effect on antibacterial activity. researchgate.net Compounds with para-hydroxy, para-isobutoxy, and para-isopropoxy groups were synthesized and tested, revealing that these substitutions influence the antibacterial spectrum and potency. researchgate.net For example, the substituted compounds showed better activity against S. aureus compared to the unsubstituted analogue. researchgate.net

Furthermore, studies on tetrahydroacridin-9-amine derivatives with benzyl substitutions have underscored the importance of the substitution pattern for targeting enzymes like cholinesterases. nih.gov A 3,4-dimethoxybenzyl substituent was identified as a potent pharmacophore, significantly enhancing inhibitory activity against butyrylcholinesterase. nih.gov This suggests that electron-donating groups at specific positions can be beneficial. The introduction of a chloro group at the 6-position of the tetrahydroacridin ring, in combination with the 3,4-dimethoxybenzyl group, further improved activity and conferred dual inhibitory properties against both cholinesterases and amyloid-beta aggregation. nih.gov

These findings collectively indicate that the benzyl ring is a key site for modification, where substituents can fine-tune the electronic and steric properties of the molecule to optimize interactions with biological targets.

Table 1: Effect of Benzyl Ring Substituents on Biological Activity of Related N-Benzyl Compounds

Parent Compound Class Substituent Position(s) Observed Effect on Activity Reference
N-Benzylbenzamides Trifluoromethyl ortho Important for sEH inhibitory activity and metabolic stability acs.org
N-Benzyl-3-methylbuten-2-enamides Hydroxy, Isobutoxy, Isopropoxy para Modulated antibacterial activity against S. aureus researchgate.net
Tetrahydroacridin-9-amines Dimethoxy 3,4 Potent inhibition of butyrylcholinesterase nih.gov

This table is generated based on data from studies on related N-benzyl compounds to illustrate the principles of substituent effects.

The long alkyl chain, reminiscent of fatty acids, is a defining feature of this compound. Its length and degree of unsaturation are critical determinants of the molecule's physicochemical properties, such as lipophilicity, and its ability to fit into the binding sites of target proteins.

In various classes of bioactive lipids and their analogues, the length of the alkyl chain often correlates with activity, typically showing an optimal length beyond which activity may plateau or decrease. nih.gov For instance, in studies of N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides, antimicrobial activity was found to increase with chain length up to a certain point (approximately 16 carbons for betaines and 14 for amine oxides), after which a "cutoff effect" was observed. nih.gov Similarly, for N-alkyl-N′-(2-benzylphenyl)ureas, which are low molecular weight gelators, derivatives with longer alkyl chains were more effective for gelling polar solvents, while those with shorter chains were better for non-polar solvents, demonstrating the chain's role in modulating physical properties. researchgate.net

The presence and position of double bonds (unsaturation) also play a significant role. In some contexts, the introduction of a double bond can impose conformational constraints on the alkyl chain, which may be favorable for binding to a specific target. However, in a study on lipid nanoparticles, the presence of a double bond in the alkyl chain of certain phospholipids (B1166683) did not significantly affect the nanoparticles' physicochemical properties. nih.gov The biological importance of unsaturation is also evident in the family of endogenous fatty acid amides, where the degree of unsaturation in the acyl chain dictates the specific biological activity and metabolic pathways. nih.gov For example, the number and position of double bonds in fatty acids have profound effects on the structure and dynamics of biological membranes. nih.gov

While direct SAR data for the alkyl chain of this compound itself is limited in the provided search results, the principles derived from related fatty acid amides and other long-chain alkyl compounds strongly suggest that both the 18-carbon length and the presence of the double bond are finely tuned for its biological function.

Table 2: General Influence of Alkyl Chain Properties on the Activity of Bioactive Lipids

Alkyl Chain Parameter General Observation Example Compound Class Reference
Chain Length Activity increases with length up to an optimal point, followed by a "cutoff effect". N-alkyl betaines, N-alkyl-N,N-dimethylamine oxides nih.gov
Chain Length Affects physical properties like gelation and particle size in formulations. N-alkyl-N′-(2-benzylphenyl)ureas, Lipid Nanoparticles researchgate.netnih.gov
Unsaturation (Double Bonds) Can introduce conformational rigidity, potentially enhancing binding affinity. Endogenous fatty acid amides nih.gov

| Unsaturation (Double Bonds) | Can influence membrane dynamics and serve as metabolic signals. | Fatty acids | nih.gov |

This table summarizes general principles from related compound classes due to the lack of specific data for this compound in the search results.

The carbonyl group, being a polar feature, can act as a hydrogen bond acceptor. ncert.nic.in Its position along the alkyl chain is crucial for aligning this interaction with a corresponding hydrogen bond donor in a receptor's binding pocket. Shifting the oxo-group would alter the geometry of this potential interaction, likely affecting binding affinity. For example, in the haloform reaction of methyl ketones, the presence of a methyl group directly attached to the carbonyl carbon is a specific structural requirement for the reaction to proceed, illustrating the importance of the local environment of the oxo-group. ncert.nic.in

The position of the double bond influences the molecule's conformation and can be a site for specific metabolic reactions. rsc.org The specific location of double bonds in fatty acids is known to have profound effects on their biological roles, affecting everything from membrane fluidity to their function as signaling molecules. nih.gov Techniques have been developed specifically to identify the positional isomers of double bonds in fatty acids, underscoring their biological significance. nih.govrsc.org For this compound, the Δ12 position of the double bond creates a specific kink in the alkyl chain, which, in conjunction with the C-9 oxo group, likely presents a unique conformation for receptor recognition.

While direct studies systematically moving the oxo-group and double bond in this compound were not found in the search results, the principles from fatty acid chemistry and receptor pharmacology strongly imply that the 9-oxo and 12-ene positions are optimized for its biological function. Any change in these positions would be expected to significantly alter its activity.

Development of Pharmacophore Models and Ligand Design Principles for N-Benzyl Amides

Pharmacophore modeling is a powerful computational tool used to distill the key structural features of a series of active molecules into a three-dimensional map of essential interactions. For N-benzyl amides and related structures, these models provide a blueprint for designing new ligands with improved potency and selectivity.

A pharmacophore model for a class of compounds like N-benzyl amides would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. For instance, in the development of inhibitors for fatty acid amide hydrolase (FAAH), a related target for fatty acid amides, docking experiments and structure-activity relationships pointed to the importance of shape complementarity and hydrogen bonds for potent inhibition. nih.gov The N-terminal group of O-arylcarbamates was found to fit within a lipophilic region of the substrate-binding site, mimicking the arachidonoyl chain of the natural substrate anandamide (B1667382). nih.gov

For N-benzylbenzamides acting as dual modulators of soluble epoxide hydrolase (sEH) and PPARγ, SAR studies led to a summary of key features. acs.org These studies identified the importance of an ortho-trifluoromethylbenzyl substitution for sEH inhibition and metabolic stability, while also noting that the substitution at the α-position of a linked propionic acid was key for PPARγ activation. acs.org

In the context of TRPA1 antagonists, molecular modeling has been used to determine the potential binding site and mode of interaction. nih.gov Although not N-benzyl amides, the principles are transferable. These models suggest that a core moiety binds to a specific pocket, with key interactions identified with specific amino acid residues like Trp-711 and Asn-855. nih.gov Such models are invaluable for virtual screening and the design of new antagonists.

The ligand design principles derived from these studies for N-benzyl amides generally emphasize:

An aromatic ring (the benzyl group) for hydrophobic and potential pi-stacking interactions.

A hydrogen bond donor/acceptor motif within the amide linkage.

A lipophilic tail (the fatty acid chain) that occupies a hydrophobic channel or pocket in the target protein.

Optimal positioning of polar groups (like the oxo-group) along the chain to form specific hydrogen bonds.

These principles, derived from SAR and computational studies on related molecules, form a rational basis for the future design of novel modulators based on the this compound scaffold.

Mechanistic Characterization of Biological Interactions of N Benzyl 9 Oxooctadec 12 Enamide

Identification and Validation of Molecular Targets

There is no specific information available in the current scientific literature regarding the receptor binding and activation profiles of N-Benzyl-9-oxooctadec-12-enamide. Studies detailing its interaction with TRP channels or its activity as a kinase inhibitor have not been found.

Detailed research findings on the specific enzyme inhibition or modulation mechanisms of this compound are not publicly available.

Analysis of Cellular and Subcellular Modulatory Effects

There is no available data describing the effects of this compound on intracellular signaling pathways.

The molecular basis for any cellular responses to this compound has not been characterized in the reviewed literature.

Computational Chemistry and Cheminformatics in N Benzyl 9 Oxooctadec 12 Enamide Research

Molecular Modeling and Docking Simulations for Target Interactions

There are currently no published studies detailing the use of molecular modeling or docking simulations to investigate the interactions of N-Benzyl-9-oxooctadec-12-enamide with biological targets. Such studies are crucial for elucidating the potential mechanism of action of a compound by predicting its binding affinity and orientation within the active site of a protein. The absence of this research means that the specific molecular targets of this compound, and the nature of its interactions with them, remain speculative from a computational standpoint.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a compound based on its chemical structure. The development of a QSAR model requires a dataset of structurally related compounds with known activities. At present, there are no available QSAR models that include this compound, nor is there a sufficient body of literature on its biological activity to construct such a model.

De Novo Design and Virtual Screening of N-Benzyl Amide Libraries

The processes of de novo design, which involves creating novel molecular structures with desired properties, and virtual screening, the computational screening of large libraries of compounds against a biological target, have not been applied to this compound or related N-benzyl amide libraries in any documented research. These powerful tools for lead discovery and optimization have yet to be utilized in the context of this specific chemical entity.

Future Perspectives and Emerging Avenues in N Benzyl 9 Oxooctadec 12 Enamide Research

Integration of Omics Technologies in Bioactivity Profiling

The comprehensive characterization of the biological activities of N-Benzyl-9-oxooctadec-12-enamide will be greatly advanced by the integration of high-throughput "omics" technologies. These approaches allow for a global analysis of molecular changes within a biological system in response to a specific stimulus, providing a holistic view of the compound's effects. nih.gov

Lipidomics , the large-scale study of lipids, is particularly crucial. Advanced mass spectrometry-based techniques, such as shotgun lipidomics, can provide detailed quantitative and qualitative information about the entire lipidome of a cell or tissue. nih.gov This will enable researchers to understand how this compound influences lipid metabolism and signaling pathways. For instance, lipidomic profiling of cells or tissues treated with the compound can reveal changes in the levels of other fatty acid amides, endocannabinoids, and related signaling lipids, offering clues to its mechanism of action. nih.govnih.gov

Furthermore, the integration of lipidomics with other omics disciplines, such as genomics, transcriptomics, and proteomics , will offer a multi-dimensional understanding of the compound's bioactivity. nih.govbiorxiv.org For example, transcriptomic analysis can identify genes whose expression is altered by this compound, while proteomics can reveal changes in protein levels and post-translational modifications. acs.org This integrated approach can help to construct comprehensive molecular networks and pathways affected by the compound, moving beyond a single target-focused investigation. biorxiv.org

The application of these technologies can be envisioned in a tiered approach for profiling the bioactivity of this compound:

Omics TechnologyApplication in Bioactivity ProfilingPotential Insights
Lipidomics Quantitative and qualitative analysis of the lipidome in response to the compound.Identification of changes in related lipid signaling pathways and metabolic networks. nih.gov
Transcriptomics Analysis of global gene expression changes.Revelation of regulated genes and signaling cascades. acs.org
Proteomics Study of protein expression and modifications.Identification of protein targets and downstream effector proteins. nih.gov
Metabolomics Comprehensive analysis of small molecule metabolites.Understanding of the broader metabolic impact of the compound. mdpi.com

Exploration of Novel Bioactive Functionalities and Target Identification

While the initial interest in fatty acid amides was sparked by the discovery of anandamide (B1667382) and its interaction with cannabinoid receptors, it is now clear that this is a large and diverse family of signaling molecules with a wide range of biological functions. nih.govoatext.com For this compound, a key future direction will be the exploration of novel bioactive functionalities beyond the currently known roles of similar lipids.

A significant challenge in the study of many fatty acid amides is that they are "orphan" ligands, meaning their specific protein receptors or targets are unknown. oatext.com A promising strategy for identifying the protein binding partners of this compound is activity-based protein profiling (ABPP) . This chemical proteomics approach utilizes probes that mimic the structure of the ligand but also contain a reactive group to covalently label interacting proteins and a reporter tag for their subsequent identification and enrichment. oatext.com The design of a specific ABPP probe for this compound would be a critical step in this endeavor.

The potential bioactive functionalities of this compound could be diverse, given the known activities of other fatty acid amides which include roles in sleep regulation, anti-inflammatory responses, and pain modulation. nih.govarvojournals.org Research into this compound could uncover novel roles in areas such as:

Neurotransmission: Exploring its potential to modulate neuronal signaling pathways beyond the endocannabinoid system.

Cellular Communication: Examining its influence on gap junction communication and other forms of intercellular signaling. nih.gov

The identification of the enzymes responsible for the biosynthesis and degradation of this compound is another crucial area of research. Understanding these pathways will not only shed light on its endogenous regulation but also identify potential new targets for therapeutic intervention. oatext.commdpi.com

Advancements in Asymmetric and Green Synthetic Methodologies

The future development and application of this compound and its analogs will depend on the availability of efficient and sustainable synthetic methods. Current research in organic synthesis is increasingly focused on asymmetric synthesis to produce enantiomerically pure compounds and green chemistry to minimize environmental impact.

Asymmetric Synthesis:

The presence of a chiral center, if any, or the potential to introduce chirality in the molecule, makes asymmetric synthesis a critical area of development. Several promising strategies for the asymmetric synthesis of related keto-amides have been reported and could be adapted for this compound. These include:

Chiral auxiliaries and reagents: Employing chiral sulfinimines to mediate rearrangements that yield enantioenriched β-ketoamides. nih.gov

Catalytic asymmetric methods: Utilizing phase-transfer catalysis with chiral catalysts, such as cinchona alkaloids, for the enantioselective alkylation of β-keto amides. rsc.org

Biocatalysis: Using enzymes like alcohol dehydrogenases for the stereoselective reduction of keto groups to produce chiral hydroxy amides, which can be precursors or derivatives of the target compound. researchgate.net

Photoredox catalysis: Combining photoredox catalysis with asymmetric protonation to generate chiral γ-ketoamides. acs.org

Green Synthetic Methodologies:

Traditional amide bond formation often relies on stoichiometric activating agents that generate significant chemical waste. ucl.ac.uk The development of greener synthetic routes is a key objective. Future synthetic approaches for this compound should focus on:

Catalytic Amide Bond Formation: Employing catalysts, such as those based on boric acid or transition metals, to directly couple carboxylic acids and amines, reducing the need for activating agents. semanticscholar.orgsigmaaldrich.com

Solvent-Free or Greener Solvents: Developing methods that operate under solvent-free conditions or in more environmentally benign solvents to minimize waste and hazard. semanticscholar.org

Biocatalytic Amide Formation: Utilizing enzymes in either aqueous or low-water systems to catalyze the formation of the amide bond, offering a highly selective and sustainable alternative. rsc.org

The pursuit of these advanced synthetic methodologies will not only provide efficient access to this compound for further biological studies but also align with the broader goals of sustainable chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-Benzyl-9-oxooctadec-12-enamide in laboratory settings?

  • Answer : this compound requires strict adherence to OSHA and WHMIS 2015 guidelines. Key precautions include:

  • Use of personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Conduct experiments in a fume hood or well-ventilated area to avoid inhalation of vapors or dust .
  • Prohibit eating, drinking, or smoking in the lab during use. Post-handling, wash thoroughly with soap and water .
  • Store in a cool, dry place, and avoid prolonged storage due to potential degradation .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Answer : The compound is synthesized via amidation of the parent carboxylic acid (e.g., 9-oxooctadec-12-enoic acid) with benzylamine. Key steps include:

  • Activation of the carboxylic acid using coupling agents like HATU or DCC in anhydrous DCM .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the amide product .
  • Characterization using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. Which analytical techniques are most reliable for quantifying this compound in biological samples?

  • Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is standard. For higher sensitivity, LC-MS/MS using a C18 column and electrospray ionization (ESI) in positive ion mode is preferred. Calibration curves should be validated with spiked matrices to ensure accuracy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Answer : SAR strategies include:

  • Backbone modifications : Introducing double bonds or heteroatoms (e.g., sulfur) to alter conformational flexibility and binding affinity .
  • Functional group substitution : Replacing the benzyl group with electron-withdrawing groups (e.g., nitro, chloro) to enhance metabolic stability .
  • In vitro assays : Test derivatives in glucose uptake assays (e.g., L6 myotubes) to correlate structural changes with PI3K pathway activation . EC50 values from dose-response curves guide prioritization (e.g., derivatives with EC50 < 10 µM warrant further study) .

Q. What molecular mechanisms underlie the antidiabetic activity of this compound?

  • Answer : The compound enhances insulin-stimulated glucose uptake via PI3K/Akt signaling. Key evidence includes:

  • Molecular docking : The amide group forms hydrogen bonds with PI3K’s ATP-binding pocket (PDB ID: 4L23), while the hydrophobic chain interacts with nonpolar residues (e.g., Val882, Met953) .
  • Kinase inhibition assays : Competitive inhibition of PI3K (IC50 = 8.7 µM) confirmed via fluorescence polarization .
  • Gene knockout models : siRNA-mediated PI3K knockdown in L6 cells abolishes glucose uptake, validating target specificity .

Q. How should researchers address contradictions in experimental data when comparing in vitro and in vivo efficacy?

  • Answer : Discrepancies often arise from pharmacokinetic (PK) factors. Mitigation strategies include:

  • Metabolic stability assays : Incubate the compound with liver microsomes to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .
  • Formulation optimization : Use lipid-based carriers (e.g., liposomes) to improve bioavailability in rodent models .
  • Dose adjustments : Apply allometric scaling (e.g., body surface area) to translate in vitro EC50 values to in vivo dosing regimens .

Q. What experimental design principles ensure robust SAR studies for this compound analogs?

  • Answer : Critical considerations include:

  • Control groups : Use parent compound and positive controls (e.g., metformin for antidiabetic assays) to benchmark activity .
  • Blinded analysis : Randomize sample processing to minimize bias in high-throughput screening .
  • Statistical power : Calculate sample sizes using power analysis (α = 0.05, β = 0.2) to ensure reproducibility .

Methodological Notes

  • Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .
  • Toxicity Screening : Perform Ames tests and mitochondrial toxicity assays (e.g., MTT) early in development to flag hepatotoxic derivatives .
  • Computational Tools : Use Schrödinger’s Glide for docking studies and Gaussian 16 for DFT-based geometry optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.